3-Ethyl-6-methyloctane
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Overview
Description
3-Ethyl-6-methyloctane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon, meaning it consists solely of carbon and hydrogen atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. The structure of this compound includes an eight-carbon chain with an ethyl group attached to the third carbon and a methyl group attached to the sixth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-6-methyloctane can be synthesized through various organic reactions. One common method involves the alkylation of a suitable octane derivative. For instance, starting with 3-octanol, one can perform a Friedel-Crafts alkylation using ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethyl group at the third position. Similarly, the methyl group can be introduced using methyl chloride under similar conditions.
Industrial Production Methods
Industrial production of branched alkanes like this compound often involves the catalytic cracking of petroleum fractions. This process breaks down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are commonly used to facilitate this process, which occurs at high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methyloctane, like other alkanes, primarily undergoes substitution reactions. These include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Breaking down into smaller hydrocarbons under high temperatures and pressures.
Common Reagents and Conditions
Halogenation: Chlorine or bromine, UV light.
Combustion: Oxygen, ignition source.
Cracking: High temperatures (500-700°C), zeolite catalysts.
Major Products Formed
Halogenation: Haloalkanes (e.g., 3-chloro-6-methyloctane).
Combustion: Carbon dioxide and water.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3-Ethyl-6-methyloctane is used in various scientific research applications:
Chemistry: As a model compound to study the behavior of branched alkanes in different chemical reactions.
Biology: Investigating the metabolic pathways of hydrocarbons in microorganisms.
Industry: Used as a reference compound in the calibration of analytical instruments like gas chromatographs.
Mechanism of Action
As an alkane, 3-Ethyl-6-methyloctane is relatively inert due to the strong C-H and C-C bonds. Its primary interactions involve van der Waals forces. In biological systems, it can be metabolized by certain bacteria through oxidation pathways, where enzymes like monooxygenases introduce oxygen into the molecule, leading to its breakdown.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-3-methyloctane
- 3-Methyl-6-ethyloctane
- 2-Methyl-3-ethyloctane
Uniqueness
3-Ethyl-6-methyloctane is unique due to the specific positioning of its ethyl and methyl groups, which influences its physical and chemical properties. For example, its boiling point and reactivity can differ significantly from its isomers due to the branching pattern.
Properties
CAS No. |
62016-22-2 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-6-methyloctane |
InChI |
InChI=1S/C11H24/c1-5-10(4)8-9-11(6-2)7-3/h10-11H,5-9H2,1-4H3 |
InChI Key |
FTQLPWORENXYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(CC)CC |
Origin of Product |
United States |
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